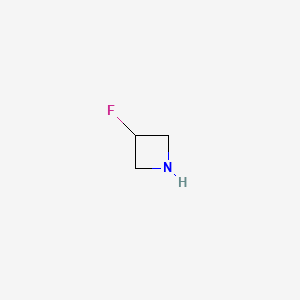

3-Fluoroazétidine

Vue d'ensemble

Description

3-Fluoroazetidine is a fluorinated azetidine derivative with the molecular formula C₃H₆FN. It is a four-membered nitrogen-containing heterocycle with a fluorine atom attached to the third carbon. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural and chemical properties.

Applications De Recherche Scientifique

3-Fluoroazetidine has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

Agrochemicals: It is used in the synthesis of agrochemical compounds.

Dyestuffs: The compound serves as an intermediate in the production of dyes.

Mécanisme D'action

While specific studies on the mechanism of action of 3-Fluoroazetidine are limited, one study demonstrated that a compound containing a 3-fluoroazetidine moiety inhibited tubulin polymerization, induced apoptosis in MCF-7 cells, and induced a downregulation in the expression of anti-apoptotic Bcl2 and survivin with corresponding upregulation in the expression of pro-apoptotic Bax .

Safety and Hazards

3-Fluoroazetidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazetidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles . Another approach involves the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, which can be achieved through a series of steps including protection, fluorination, and cyclization .

Industrial Production Methods

Industrial production methods for 3-Fluoroazetidine are not extensively documented.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoroazetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

Reduction Reactions: Reduction of 3-Fluoroazetidine can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Fluoroazetidine include:

Bromine and Fluorine Sources: For bromofluorination reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Cyclization Agents: For promoting the formation of cyclic structures.

Major Products Formed

The major products formed from the reactions of 3-Fluoroazetidine include various fluorinated amines, cyclic compounds, and substituted azetidines .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Difluoroazetidine: A similar compound with two fluorine atoms attached to the third carbon.

Azetidine: The parent compound without the fluorine substitution.

3-Fluorooxetane: A related compound with an oxygen atom in the ring instead of nitrogen

Uniqueness

3-Fluoroazetidine is unique due to its specific fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications .

Propriétés

IUPAC Name |

3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYAZBFZFIUIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394068 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690257-76-2 | |

| Record name | 3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

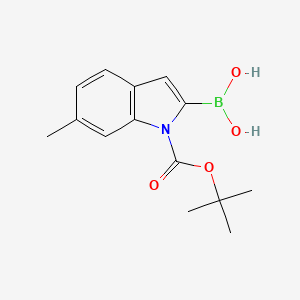

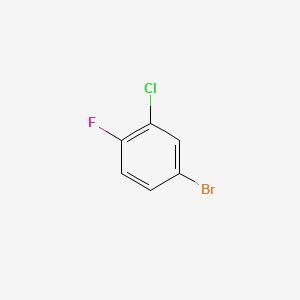

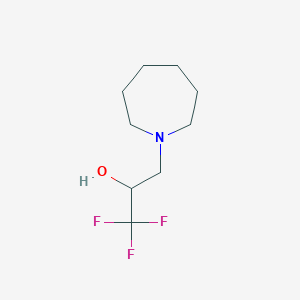

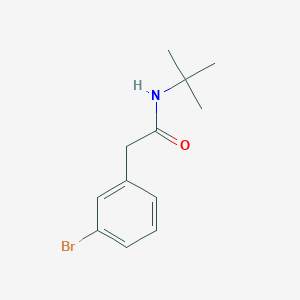

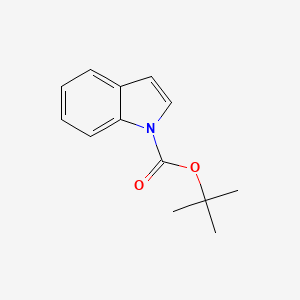

Feasible Synthetic Routes

Q1: What makes 3-Fluoroazetidine an attractive building block in medicinal chemistry?

A: 3-Fluoroazetidine and its derivatives like 3-fluoroazetidine-3-carboxylic acid are structurally similar to proline and azetidine-2-carboxylic acid (Aze), both of which are naturally occurring amino acids. [, ] This similarity allows these fluorinated analogs to potentially mimic these natural amino acids in biological systems, leading to interesting biological activity. Furthermore, incorporating fluorine can alter a molecule's metabolic stability, lipophilicity, and conformational properties. [, ] These changes can enhance a drug's ability to cross biological membranes, resist degradation, and interact more favorably with its target.

Q2: Why is the stability of Aze-containing peptides a concern, and how does 3-Fluoroazetidine address this issue?

A: Aze-containing peptides are prone to degradation via reverse aldol opening, particularly in environments with a pH above 8. [] This instability stems from the hydroxyl group in the Aze structure. 3-Fluoroazetidine analogs are designed to overcome this limitation. Replacing the hydroxyl group with fluorine eliminates the possibility of reverse aldol cleavage, resulting in a more stable compound. [] This enhanced stability makes 3-fluoroazetidine derivatives promising candidates for developing new therapeutics.

Q3: How effective are existing synthetic routes for 3-Fluoroazetidine and its derivatives?

A: Several research groups have developed synthetic routes for 3-Fluoroazetidine and its derivatives. [, , ] Common strategies involve the use of N-protected alkenyl amines as starting materials. These undergo bromofluorination, followed by reduction and cyclization reactions to yield the desired 3-fluoroazetidine scaffold. [, , ] While these methods have proven successful, challenges remain in optimizing yields and developing more efficient and scalable synthetic routes.

Q4: What are the potential applications of 3-Fluoroazetidine derivatives beyond medicinal chemistry?

A: While medicinal chemistry represents a primary area of interest, 3-fluoroazetidine's unique properties could be valuable in other fields. For instance, its incorporation into peptides and peptidomimetics could lead to new materials with enhanced stability and desirable properties. [] Furthermore, its use as a chiral building block in organic synthesis could lead to the development of new catalysts and asymmetric synthetic methodologies. Further research is necessary to fully explore and realize the broader potential of this intriguing molecule.

Q5: Are there any existing studies on the structure-activity relationship (SAR) of 3-Fluoroazetidine derivatives?

A: Yes, research focusing on 3-fluoroazetidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors reveals valuable SAR insights. [] These studies demonstrated that the potency and selectivity of these compounds are influenced by the substituents attached to the azetidine nitrogen. For example, bulky hydrophobic amino acid groups linked to the nitrogen generally lead to increased inhibitory activity against DPP IV. [] This highlights the importance of structural modifications in modulating the biological activity of 3-fluoroazetidine derivatives.

Q6: Has 3-Fluoroazetidine been used in the development of any PET tracers?

A: Yes, researchers have successfully incorporated 3-fluoroazetidine into aryl-piperidine derivatives to develop potent and selective PET tracers for Cholesterol 24-hydroxylase (CH24H). [] These tracers demonstrated high selectivity for CH24H in both in vitro and in vivo studies. Furthermore, PET imaging in non-human primates validated the ability of these 3-fluoroazetidine containing tracers to target CH24H-expressed regions in the brain. [] This example highlights the potential of 3-fluoroazetidine as a valuable scaffold for developing novel imaging agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)